Aluminum nitrate hydrate

Übersicht

Beschreibung

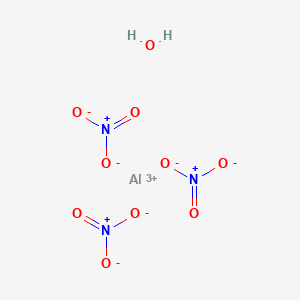

Aluminum nitrate hydrate is a highly water-soluble crystalline Aluminum source for uses compatible with nitrates and lower (acidic) pH . It is a white, water-soluble salt of aluminium and nitric acid, most commonly existing as the crystalline hydrate .

Synthesis Analysis

Aluminum nitrate is synthesized by the neutralization reaction of dilute Nitric acid with Aluminium (III) chloride or any other aluminium salt . Commercially, aluminum nitrate is manufactured by the reaction of nitric acid with aluminum or aluminum oxide .Molecular Structure Analysis

The crystal structures of both modifications consist of octahedral cations [Al (H2O) 6]3+ and NO3- anions bound into a three-dimensional framework by a system of hydrogen bonds .Chemical Reactions Analysis

The thermal decomposition of aluminum nitrate hydrate was studied by thermogravimetry, differential scanning calorimetry, and infrared spectroscopy . The process starts with the simultaneous condensation of two moles of the initial monomer Al (NO 3) 3 ·8H 2 O .Physical And Chemical Properties Analysis

Aluminum nitrate hydrate appears as a white, crystalline solid, which is often hygroscopic . Its chemical formula is Al (NO 3) 3, and the molar mass is approximately 213 g/mol for the anhydrous form and 375.13 g/mol for the nonahydrate form (Al (NO 3) 3 •9H 2 O) .Wissenschaftliche Forschungsanwendungen

Polymer Modification and Plasticization

These diverse applications highlight the versatility of aluminum nitrate hydrate in scientific research and industrial contexts. Keep in mind that its acidic nature may impact thermal stability, so researchers must consider this trade-off when utilizing it in specific applications . If you need further details or additional applications, feel free to ask! 😊

Wirkmechanismus

Target of Action

Aluminum nitrate hydrate is a white, water-soluble salt of aluminum and nitric acid, most commonly existing as the crystalline hydrate . It is a strong oxidizing agent and is used in various applications such as tanning leather, antiperspirants, corrosion inhibitors, extraction of uranium, petroleum refining, and as a nitrating agent .

Mode of Action

The mode of action of aluminum nitrate hydrate is primarily through its strong oxidizing properties. As an oxidizing agent, it can accept electrons from other substances in a chemical reaction. This property is utilized in various industrial processes, such as the extraction of uranium and petroleum refining .

Result of Action

The result of the action of aluminum nitrate hydrate can vary depending on its use. For example, in the extraction of uranium and petroleum refining, it can facilitate the extraction process by acting as an oxidizing agent . In the context of tanning leather, it can help to stabilize the collagen proteins in the leather, enhancing its durability and resistance to degradation .

Action Environment

The action of aluminum nitrate hydrate can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances. For example, aluminum nitrate hydrate decomposes at 150 °C . Furthermore, its solubility in water increases with temperature, which can influence its action in aqueous environments .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

aluminum;trinitrate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCONUBOESKGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH2N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum nitrate hydrate | |

CAS RN |

25838-59-9 | |

| Record name | Aluminium(III) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

A: Aluminum nitrate hydrate serves as a precursor for synthesizing aluminum oxide (Al₂O₃), a material prized for its diverse properties. For instance, it can be used to create thin films of aluminum oxide, which act as effective barriers against moisture and oxygen, crucial for protecting sensitive electronic components []. These films also find use as gate insulators in thin-film transistors []. Furthermore, aluminum nitrate hydrate plays a crucial role in the synthesis of mullite, a ceramic material known for its excellent thermal and mechanical properties. Researchers have successfully synthesized mullite using aluminum nitrate hydrate and rice husk silica, showcasing a sustainable approach to material synthesis [].

A: Yes, aluminum nitrate hydrate is a valuable precursor in synthesizing nano-scale aluminum oxide (α-Al₂O₃) particles. One prominent method is the sol-gel technique. This method involves creating a solution of aluminum nitrate hydrate, often with the addition of surfactants like sodium dodecylbenzenesulfonate or sodium bis-2ethylhexyl sulfosuccinate [, ]. These surfactants play a critical role in controlling particle size and preventing aggregation. The solution undergoes a gelation process, followed by drying and calcination at high temperatures (around 1200°C) to yield nano-scale α-Al₂O₃ particles with tailored properties [, ].

A: The method employed for synthesizing aluminum oxide significantly impacts the resulting material's properties. For example, using a combined thermal and deep ultraviolet (DUV) treatment on aluminum nitrate hydrate solutions leads to aluminum oxide with different characteristics compared to conventional thermal processing alone []. The hybrid DUV and thermal method can result in altered film morphology, density, and electrical properties, making it suitable for specific applications like thin-film transistor fabrication [].

A: Absolutely. Aluminum nitrate hydrate acts as a precursor for synthesizing aluminum phosphate (AlPO₄), a material widely employed as a catalyst in various chemical reactions []. The choice of synthesis method, such as precipitation or alkoxide methods, can significantly impact the catalytic properties of the resulting AlPO₄. For instance, AlPO₄ synthesized via the alkoxide method, utilizing aluminum tri-i-propoxide as a starting material, exhibits crystallization at lower temperatures (973 K) compared to the precipitation method (1273 K) []. This difference in crystallization temperature can influence the catalyst's surface area, pore size distribution, and ultimately its catalytic activity and selectivity.

A: Yes, aluminum nitrate hydrate is utilized in the synthesis of doped metal oxides, particularly for enhancing their properties. Researchers have successfully synthesized nitrogen-doped zinc oxide (ZnO) particles by thermally decomposing a mixture of zinc nitrate hexahydrate and ammonium salts []. This doping process, facilitated by the homogeneous molten salt environment, leads to enhanced nitrogen incorporation into the ZnO lattice []. Moreover, the addition of aluminum nitrate hydrate to this mixture allows for the creation of Al- and N-co-doped ZnO particles, further increasing nitrogen doping efficiency []. These doped ZnO materials exhibit altered optical and electrical properties, making them attractive for applications in optoelectronics and photocatalysis.

ANone: Aluminum nitrate hydrate, being a strong oxidizer, requires careful handling. It is essential to store it away from flammable materials and to avoid contact with combustible substances. Personal protective equipment, including gloves and eye protection, should be worn when working with this compound. Consulting the material safety data sheet (MSDS) before handling aluminum nitrate hydrate is crucial to ensure safe laboratory practices.

ANone: While aluminum nitrate hydrate itself might not be acutely toxic to the environment, its improper disposal can have negative consequences. As a strong oxidizer, it can contribute to the depletion of oxygen in aquatic ecosystems if released in large quantities. Additionally, the nitrate ions present can lead to eutrophication, promoting excessive algae growth and harming aquatic life. Therefore, it's essential to dispose of aluminum nitrate hydrate responsibly, following local regulations, and considering its potential environmental impact.

ANone: Computational chemistry plays a vital role in studying aluminum nitrate hydrate. Techniques like density functional theory (DFT) can be employed to model its molecular structure, electronic properties, and interactions with other molecules. This information can help predict its behavior in various applications, such as its role as a precursor in material synthesis or its interaction with reactant molecules in catalytic processes. Molecular dynamics simulations can further provide insights into its behavior in solution and at interfaces, guiding the development of new materials and applications.

A: Yes, researchers have investigated the thermal decomposition mechanism of aluminum nitrate octahydrate []. These studies, often employing techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), aim to understand the stepwise decomposition pathway, identify intermediate products, and determine the temperatures at which these transformations occur. This information is crucial for optimizing the synthesis of aluminum oxide and other materials derived from aluminum nitrate hydrate, ensuring controlled and efficient processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxylate](/img/structure/B3040955.png)

![Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040958.png)

![Ethyl 2-{[di(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B3040960.png)

![Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-isopropoxypropanoate](/img/structure/B3040961.png)

![Ethyl 3,3,3-trifluoro-2-([(4-methylphenyl)sulfonyl]amino)-2-[2-(trifluoromethyl)anilino]propanoate](/img/structure/B3040962.png)

![Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3040963.png)

![Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040966.png)

![Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040967.png)

![Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040968.png)

![3-[3-(1,3-Dioxolan-2-yl)-2-thienyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3040970.png)

![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/structure/B3040971.png)

![N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide](/img/structure/B3040973.png)